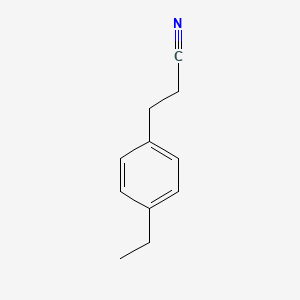

3-(4-Ethylphenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.

Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-(4-Ethylphenyl)propanoic acid.

Reduction: 3-(4-Ethylphenyl)propanamine.

Substitution: Various imine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:

Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.

Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:

3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.

3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.

3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.

Biological Activity

3-(4-Ethylphenyl)propanenitrile, also known as AG 555 or Tyrphostin B46, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and cellular signaling pathways. This detailed article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄N

- Molecular Weight : 174.24 g/mol

- CAS Number : 133550-34-2

- Appearance : White solid

- Boiling Point : 621.1ºC

AG 555 functions primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, AG 555 can induce cell cycle arrest and apoptosis in various cancer cell lines. This mechanism is particularly relevant in the treatment of cancers that exhibit overexpression of EGFR.

In Vitro Studies

- EGFR Inhibition : Research indicates that AG 555 effectively inhibits EGFR activity, leading to reduced cell viability in cancerous cells. For instance, a study demonstrated that AG 555 treatment resulted in significant growth inhibition of cisplatin-resistant neuroblastoma cells, which express high levels of EGFR .

- Transcriptional Regulation : Another study reported that AG 555 alters the transcriptional activity of bovine papillomavirus by modifying the E2 transactivator/repressor ratio, showcasing its potential as an antiviral agent .

- Cell Cycle Arrest : AG 555 has been shown to cause G1 phase arrest in various tumor cell lines, indicating its role in disrupting the normal cell cycle progression .

Case Studies

- Neuroblastoma Cells : A specific case study involving neuroblastoma cells highlighted that AG 555 not only inhibited cell growth but also induced apoptosis through EGFR pathway modulation. This suggests a potential therapeutic application for pediatric cancers characterized by aggressive growth patterns .

- Human Papillomavirus (HPV) : In another study focusing on HPV-immortalized human keratinocytes, AG 555 demonstrated efficacy in suppressing cell growth, indicating its potential use in treating HPV-related lesions .

Data Table: Summary of Biological Activities

Research Findings

Recent investigations into the structure-activity relationship (SAR) of compounds similar to AG 555 have revealed that modifications to the phenyl ring can significantly impact the biological activity against targeted receptors. For example, variations in substituents on the aromatic ring have been correlated with changes in potency against EGFR and related pathways .

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(4-ethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3 |

InChI Key |

ZMRLGPDUXYKFNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.